molecular formula C7H5F3N2O2 B1441989 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine CAS No. 944317-53-7

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Cat. No. B1441989
CAS RN: 944317-53-7
M. Wt: 206.12 g/mol
InChI Key: YAVOZQHDJFJNPM-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Agrochemicals Development

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine: is a key structural motif in the development of active agrochemical ingredients. Its derivatives are used extensively for crop protection, offering effective pest control due to the unique physicochemical properties imparted by the fluorine atoms and the pyridine moiety .

Pharmaceutical Industry

In the pharmaceutical sector, this compound and its derivatives serve as crucial intermediates. They contribute to the creation of drugs with enhanced efficacy and stability. The trifluoromethyl group in particular is associated with increased biological activity and metabolic stability in various therapeutic agents .

Veterinary Medicine

Similar to its applications in human medicine, 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine is also utilized in veterinary products. It helps in developing treatments that are more effective against diseases in animals, improving the health and productivity of livestock .

Synthetic Chemistry

As a versatile building block in synthetic chemistry, this compound is instrumental in introducing trifluoromethylpyridine groups into other molecules. This leads to the synthesis of new compounds with unique properties that can be tailored for specific applications.

Disease Vector Control

The derivatives of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine are significant in controlling disease vectors such as mosquitoes. They are used in pesticides that not only prevent crop losses but also protect human populations from diseases like malaria, dengue fever, and the Zika virus .

Functional Materials

The unique characteristics of this compound make it suitable for the development of functional materials. These materials can have a wide range of applications, including advanced coatings, specialty adhesives, and components in electronic devices .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-methyl-5-nitro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVOZQHDJFJNPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696822
Record name 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

CAS RN

944317-53-7
Record name 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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